molecular formula C18H17N7O2 B6533849 1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine CAS No. 1060208-62-9

1-(1-benzofuran-2-carbonyl)-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine

Cat. No. B6533849
CAS RN: 1060208-62-9
M. Wt: 363.4 g/mol
InChI Key: GYECBZKZGKMAKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This would detail the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges encountered during the synthesis and how they were overcome .


Molecular Structure Analysis

This would involve using techniques such as X-ray crystallography or NMR spectroscopy to determine the compound’s molecular structure .


Chemical Reactions Analysis

This would involve studying the compound’s reactivity. It might include information on how the compound reacts with other substances, what products are formed, and what conditions are needed for the reactions to occur .


Physical And Chemical Properties Analysis

This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and stability. It might also include information on its spectral properties (IR, UV-Vis, NMR, etc.) .

Scientific Research Applications

properties

IUPAC Name

1-benzofuran-2-yl-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N7O2/c1-23-16-15(21-22-23)17(20-11-19-16)24-6-8-25(9-7-24)18(26)14-10-12-4-2-3-5-13(12)27-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYECBZKZGKMAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC5=CC=CC=C5O4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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